PIKfyve‑IN‑3 Exhibits 138‑Fold Higher Binding Affinity Than Apilimod
PIKfyve‑IN‑3 (compound L22) demonstrates a Kd value of 0.47 nM for PIKfyve kinase [1]. In contrast, the benchmark inhibitor Apilimod exhibits a Kd of 65 nM [2]. This 138‑fold difference in binding affinity translates to substantially lower concentrations required for target engagement.
| Evidence Dimension | Binding affinity (Kd) for PIKfyve kinase |
|---|---|
| Target Compound Data | 0.47 nM |
| Comparator Or Baseline | Apilimod: 65 nM |
| Quantified Difference | 138‑fold more potent |
| Conditions | In vitro kinase binding assay |
Why This Matters
Higher binding affinity enables lower effective concentrations in cellular and in vivo models, reducing potential off-target effects and conserving compound usage in high‑throughput screening.
- [1] Chen Y, Liu S, Wei Y, et al. Discovery of Potent and Selective Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve) Inhibitors as Methuosis Inducers. J Med Chem. 2024;67(1):581-600. View Source
- [2] apilimod. IUPHAR/BPS Guide to Pharmacology. Kd = 65 nM for PIKfyve kinase domain. Accessed April 2026. View Source
